molecular formula C12H23BN2O4 B7723328 Butylboronic acid N,N,N',N'-tetramethyl-L-tartaric acid diamide ester

Butylboronic acid N,N,N',N'-tetramethyl-L-tartaric acid diamide ester

Cat. No.: B7723328
M. Wt: 270.14 g/mol
InChI Key: AFQWQRBBIZKYTE-NXEZZACHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butylboronic acid N,N,N’,N’-tetramethyl-L-tartaric acid diamide ester typically involves the reaction of butylboronic acid with N,N,N’,N’-tetramethyl-L-tartaric acid diamide under controlled conditions. The reaction is carried out in an organic solvent such as chloroform, and the product is purified through crystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Butylboronic acid N,N,N’,N’-tetramethyl-L-tartaric acid diamide ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, cyclopropanation reactions yield cyclopropane derivatives, while substitution reactions can yield a variety of substituted boronic acid derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of butylboronic acid N,N,N’,N’-tetramethyl-L-tartaric acid diamide ester involves its role as a ligand in catalytic reactions. It coordinates with metal catalysts to facilitate the formation of cyclopropane rings and other complex structures. The molecular targets and pathways involved include the activation of metal centers and the stabilization of reaction intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butylboronic acid N,N,N’,N’-tetramethyl-L-tartaric acid diamide ester is unique due to its specific combination of functional groups, which allows it to act as an effective ligand in cyclopropanation reactions. This makes it particularly valuable in the synthesis of complex natural products and pharmacologically active molecules .

Properties

IUPAC Name

(4R,5R)-2-butyl-4-N,4-N,5-N,5-N-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BN2O4/c1-6-7-8-13-18-9(11(16)14(2)3)10(19-13)12(17)15(4)5/h9-10H,6-8H2,1-5H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQWQRBBIZKYTE-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)C(=O)N(C)C)C(=O)N(C)C)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@H]([C@@H](O1)C(=O)N(C)C)C(=O)N(C)C)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161344-85-0
Record name (4R,5R)-2-Butyl-N,N,N',N'-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide
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